4-Methyl-2-nitrothiophene
Overview
Description
4-Methyl-2-nitrothiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its nitro group at the second position and a methyl group at the fourth position on the thiophene ring. It is used in various chemical syntheses and has applications in medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
Nitration of 4-Methylthiophene: One common method involves the nitration of 4-methylthiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.
Oxidation of 4-Methyl-2-aminothiophene: Another method involves the oxidation of 4-methyl-2-aminothiophene using oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is often used where 4-methylthiophene is nitrated in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: For large-scale production, continuous flow processes are employed to maintain consistent quality and efficiency. This method allows for better control over reaction parameters and reduces the risk of side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom. Halogenation, alkylation, and acylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acetic acid, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 4-Methyl-2-aminothiophene.
Substitution: Halogenated, alkylated, or acylated thiophene derivatives.
Scientific Research Applications
4-Methyl-2-nitrothiophene is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Derivatives of this compound have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The biological activity of 4-methyl-2-nitrothiophene and its derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
2-Nitrothiophene: Lacks the methyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Methylthiophene: Lacks the nitro group, which significantly changes its chemical properties and reactivity.
2-Methyl-5-nitrothiophene: The position of the nitro group is different, which can affect the compound’s electronic distribution and reactivity.
Uniqueness: 4-Methyl-2-nitrothiophene is unique due to the specific positioning of the nitro and methyl groups, which influences its chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
4-methyl-2-nitrothiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMCRMQUFCQCNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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